molecular formula C13H14N4O2 B11059816 [5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile

[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile

Cat. No.: B11059816
M. Wt: 258.28 g/mol
InChI Key: OOCFSBHPTGEKKV-UHFFFAOYSA-N
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Description

[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes a furan ring, amino, cyano, and propanedinitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile can be achieved through a one-pot synthesis method. This involves the reaction of readily obtainable reagents in a single stage. The specific reagents and conditions used in this synthesis include the use of alkoxy, amino, and cyano groups, which are reacted under controlled conditions to form the desired compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the one-pot synthesis method. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or other reduced derivatives. Substitution reactions can yield a wide range of substituted furan derivatives.

Scientific Research Applications

[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile apart from similar compounds is its specific combination of functional groups and the furan ring structure

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3-ylidene]propanedinitrile

InChI

InChI=1S/C13H14N4O2/c1-8(2)7-18-13(3)11(9(4-14)5-15)10(6-16)12(17)19-13/h8H,7,17H2,1-3H3

InChI Key

OOCFSBHPTGEKKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C

Origin of Product

United States

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